molecular formula C9H12N2 B076040 2-(1,2,2-Trimethylpropylidene)malononitrile CAS No. 13017-53-3

2-(1,2,2-Trimethylpropylidene)malononitrile

Cat. No.: B076040
CAS No.: 13017-53-3
M. Wt: 148.2 g/mol
InChI Key: VFZNJHFLKDAKQD-UHFFFAOYSA-N
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Description

2-(1,2,2-Trimethylpropylidene)malononitrile is an organic compound with the molecular formula C9H12N2 It is characterized by the presence of a malononitrile group attached to a 1,2,2-trimethylpropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,2-Trimethylpropylidene)malononitrile typically involves the reaction of pinacol with malononitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet the demand for the compound in various applications. Quality control measures are implemented to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(1,2,2-Trimethylpropylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The malononitrile group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted malononitrile compounds.

Scientific Research Applications

2-(1,2,2-Trimethylpropylidene)malononitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,2,2-Trimethylpropylidene)malononitrile involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    Malononitrile: A simpler compound with similar reactivity.

    2-(1,2,2-Trimethylpropylidene)malonate: A related compound with a different functional group.

Uniqueness: 2-(1,2,2-Trimethylpropylidene)malononitrile is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a malononitrile group with a 1,2,2-trimethylpropylidene moiety sets it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3,3-dimethylbutan-2-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7(9(2,3)4)8(5-10)6-11/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZNJHFLKDAKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336535
Record name (3,3-Dimethylbutan-2-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13017-53-3
Record name (3,3-Dimethylbutan-2-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9.9 g of malononitrile, 26.25 g of 3,3-dimethyl-2-butanone, 1.45 g of ammonium acetate and 2.25 g of acetic acid dissolved in 100 ml of toluene was refluxed for about 16 hours with the aid of a Dean-Stark Trap. The reaction mixture was diluted with 120 ml of toluene and washed with 200 ml water. The organic phase was collected, dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum. The resulting residue was distilled under vacuum to afford 15.2 g of 2-(1,1-dimethylethyl)-1,1-dicyano-1-propene as an oil. Yield 68%.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
26.25 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

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